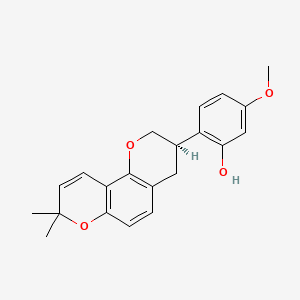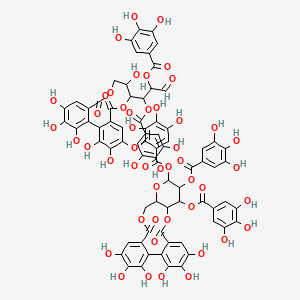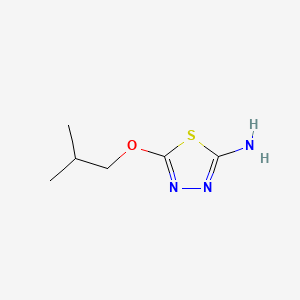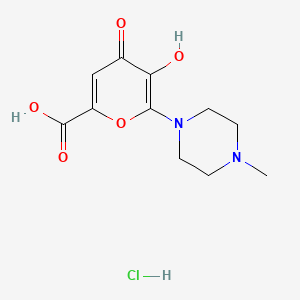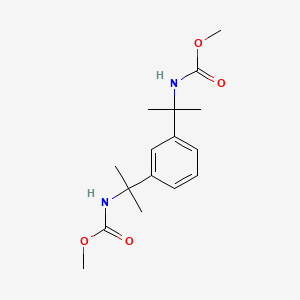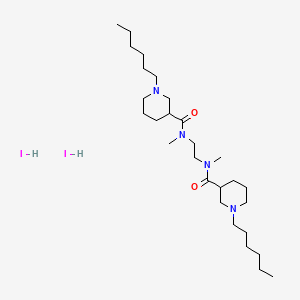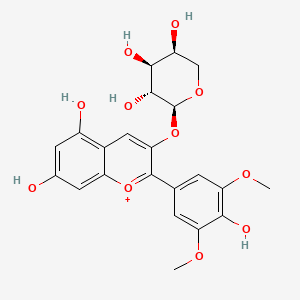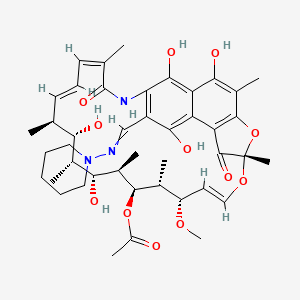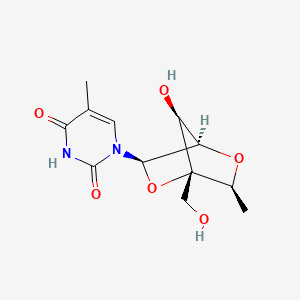
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- is a complex organic compound with a molecular formula of C14H21NO2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl groups and phenyl and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- typically involves multi-step organic reactions. One common method includes the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the formation of tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反応の分析
Types of Reactions
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, reduction of dihydropyridones is a key step in its synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include zinc/acetic acid for reduction, and various aldehydes and alkynes for coupling reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of dihydropyridones yields 4-piperidones or indolizidinones .
科学的研究の応用
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs.
作用機序
The mechanism of action of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. detailed studies on its exact mechanism are limited, and further research is needed to fully understand its molecular targets and pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives such as:
4-Piperidone: Used in the synthesis of various pharmaceuticals.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications.
Uniqueness
What sets 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- apart is its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
84687-57-0 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
(3S,4R,6R)-1,3,4-trimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-13(16)9-12(11-7-5-4-6-8-11)15(3)10-14(13,2)17/h4-8,12,16-17H,9-10H2,1-3H3/t12-,13-,14+/m1/s1 |
InChIキー |
ZHQCINFMVJHYIV-MCIONIFRSA-N |
異性体SMILES |
C[C@]1(C[C@@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
正規SMILES |
CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



